Aluminum laurate

Description

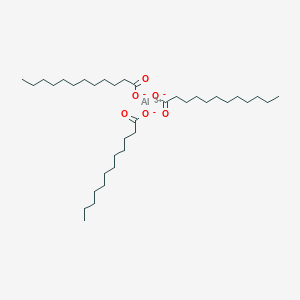

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7230-93-5 |

|---|---|

Molecular Formula |

C36H69AlO6 |

Molecular Weight |

624.9 g/mol |

IUPAC Name |

aluminum;dodecanoate |

InChI |

InChI=1S/3C12H24O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |

InChI Key |

KMJRBSYFFVNPPK-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Al+3] |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways for Aluminum Laurate

Aqueous Metathesis Reactions for Aluminum Soaps Synthesis

A prevalent industrial method for producing aluminum soaps is through aqueous metathesis, also known as double decomposition. royalsocietypublishing.org This process involves the reaction of a soluble aluminum salt with an alkali fatty acid soap in an aqueous environment. google.comgoogle.com

Reaction of Aluminum Salts with Alkali Fatty Acid Soaps

In this method, an aqueous solution of an aluminum salt, such as aluminum sulfate (B86663) or aluminum chloride, is reacted with a solution of an alkali soap, like sodium laurate. google.comnih.gov The aluminum laurate precipitates out of the solution as it is insoluble in water. google.comstackexchange.com The resulting product is then separated by filtration and washed to remove water-soluble byproducts. google.com

The general chemical equation for this reaction is:

Al³⁺ + 3 C₁₁H₂₃COO⁻Na⁺ → Al(C₁₁H₂₃COO)₃ + 3 Na⁺

However, the actual product of this reaction is often not a simple, pure aluminum trilaurate. Instead, it is typically a complex mixture that can include aluminum dilaurate, as well as fatty acid adsorbed onto hydrated alumina (B75360). royalsocietypublishing.orgresearchgate.net The final composition is significantly influenced by the reaction conditions, particularly the pH.

Influence of Reaction pH on Product Composition and Yield

The pH of the reaction medium is a critical factor in determining the composition and quality of the aluminum soap produced. researchgate.net The tendency of aluminum salts to precipitate aluminum hydroxide (B78521) over a range of pH values means that the final product is often a mix of fatty acid and aluminum hydroxide. researchgate.net Research has shown that to obtain a high-quality aluminum dilaurate, the reaction pH should be carefully controlled within a narrow range, typically between 3.5 and 4.0. researchgate.net

The composition of aluminum soaps can vary, with ratios of aluminum to fatty acid of 1:1, 1:2, and 1:3 (mono-, di-, and trilaurate, respectively). google.com The formation of these different species is highly dependent on the pH. For instance, in the synthesis of aluminum stearate (B1226849), a related aluminum soap, controlling the pH is crucial for targeting a specific composition, with distearate often being the dominant form. nih.govscispace.com By preparing a basic aluminum salt with a defined basicity beforehand, it is possible to produce aluminum soaps with specific and definite compositions. google.com

| Reaction pH Range | Predominant Product | Reference |

| 3.5 - 4.0 | High-quality aluminum dilaurate | researchgate.net |

| 7.3 | Aluminum distearate | nih.gov |

Non-Aqueous Synthesis Routes Utilizing Organoaluminum Precursors

To overcome the complexities and impurities associated with aqueous methods, non-aqueous synthesis routes have been developed. royalsocietypublishing.org These methods offer better control over the stoichiometry and purity of the resulting this compound.

Reaction of Trimethylaluminum (B3029685) with Lauric Acid

Trimethylaluminum (TMA) can react with carboxylic acids, including lauric acid, to form aluminum carboxylates. The reaction involves the protonolysis of the aluminum-methyl bonds by the acidic proton of the carboxylic acid. wikipedia.org While the direct reaction of TMA with lauric acid to form this compound is not extensively detailed in the provided search results, the general reactivity of TMA with carboxylic acids suggests a pathway where methane (B114726) is eliminated, and the laurate group coordinates to the aluminum center. wikipedia.orgresearchgate.net The stoichiometry of the reaction can be controlled to potentially form mono-, di-, or trilaurates.

Studies on the reaction of TMA with other esters have shown that intermediate adducts are formed, and the deployment of excess TMA can lead to further reactions. researchgate.netnih.gov This suggests that careful control of reactant ratios and reaction conditions would be essential for selectively synthesizing a specific this compound species.

Synthesis via Aluminum Alkoxides and Fatty Acids (e.g., Aluminum Isopropoxide)

A well-established non-aqueous method involves the reaction of an aluminum alkoxide, such as aluminum isopropoxide, with a fatty acid in an organic solvent. royalsocietypublishing.orgvdoc.pub This route is favored for academic studies as it avoids the complications associated with water. royalsocietypublishing.org The reaction between aluminum isopropoxide and a fatty acid has been shown to produce primarily the di-soap. royalsocietypublishing.org

Heat of reaction studies have indicated that a maximum of two fatty acid molecules react with each molecule of aluminum alkoxide. royalsocietypublishing.org This finding is supported by analytical data of the resulting soaps. royalsocietypublishing.org The reaction proceeds by the displacement of the alkoxide groups with fatty acid molecules.

Direct Preparation Methods from Aluminum Hydroxide and Lauric Acid

Theoretically, this compound can be prepared by the direct reaction of aluminum hydroxide with lauric acid. google.com This method, if commercially feasible, would offer a more direct route to the desired product.

Continuous Process Development for Industrial and Scalable Synthesis

The transition from batch to continuous processing for the synthesis of this compound offers significant advantages for industrial-scale production, including improved consistency, higher throughput, and better control over reaction parameters. A key method for the continuous preparation of aluminum dilaurate involves a precipitation reaction. researchgate.net

In this process, aqueous solutions of an alkali metal soap (like sodium laurate) and an aluminum salt (such as aluminum sulfate) are continuously fed into a reactor. researchgate.netgoogle.com The quality of the resulting aluminum dilaurate is highly dependent on precise control of the reaction conditions. researchgate.net Research has demonstrated that maintaining the pH of the reaction mixture within a narrow range of 3.5 to 4.0 is critical for obtaining a high-quality product, particularly when assessed by the consistency and stability of its gels in hydrocarbons. researchgate.net Temperature is another crucial variable, with optimal results observed between 58-60°C. researchgate.net The principles of this laboratory-scale continuous process have been successfully transferred to pilot plant operations, confirming its scalability. researchgate.net

Further scalable synthesis approaches in related fields, such as wet chemical methods for alumina nanowires and various techniques for aluminum-substituted solid electrolytes, underscore the industrial importance of developing robust and scalable processes for aluminum compounds. mdpi.comlouisville.edu While not directly for this compound, these methods, which include solid-state reactions, co-precipitation, and spray-drying, highlight a broader trend towards scalable manufacturing of advanced aluminum-based materials. mdpi.com

Key Parameters for Continuous Synthesis of Aluminum Dilaurate

| Parameter | Optimal Range | Significance for Product Quality | Reference |

|---|---|---|---|

| pH | 3.5 - 4.1 | Crucial for consistency and stability of gels in hydrocarbons. | researchgate.net |

| Temperature | 58 - 60°C | Affects reaction rate and product properties. | researchgate.net |

| Reactant Concentration | Variable | Influences the rate of precipitation and particle size. | researchgate.net |

| Agitation | Variable | Ensures homogeneity of the reaction mixture. | researchgate.net |

Kinetic and Mechanistic Studies of this compound Formation

Understanding the kinetics and reaction pathways of this compound formation is essential for optimizing synthesis and achieving desired product specifications. The formation of aluminum soaps is generally understood as a reaction between a weak acid (lauric acid) and a weak base (an aluminum source). researchgate.net

One common synthesis route is aqueous metathesis, where a soluble alkali soap reacts with a soluble aluminum salt. researchgate.netgoogle.com Mechanistically, this process is not a simple salt formation. Due to the tendency of aluminum salts in aqueous solutions to precipitate aluminum hydroxide over a range of pH values, the product is often considered an adsorption complex of the fatty acid on hydrated alumina. researchgate.net The actual chemical combination is believed to occur during the subsequent drying process. researchgate.net

Studies involving the reaction of aluminum alkoxides with fatty acids in organic solvents provide further mechanistic insights. Calorimetric measurements of the heat of reaction have shown that a maximum of two fatty acid molecules react with each aluminum alkoxide molecule. researchgate.net This finding supports the formation of aluminum di-soaps and suggests a polymeric structure for aluminum soaps based on six-fold co-ordination aluminum-oxygen octahedra. researchgate.net The reaction of aluminum with sodium hydroxide and water is known to be a vigorous, exothermic reaction that produces hydrogen gas, illustrating the high reactivity of aluminum under basic conditions. youtube.com

Impact of Solvent Systems and Dilution on Synthesis Outcomes

The choice of solvent system and the concentration of reactants significantly influence the synthesis of this compound, affecting its solubility, structure, and physical properties. Aluminum soaps are generally poorly soluble in water but exhibit good solubility in various organic solvents, a property that distinguishes them from water-soluble sodium and potassium soaps. cfmot.deaip.org

The solubility of metal soaps depends on several factors:

Type of Metal: The ionic character of the metal-fatty acid bond influences solubility. cjspvc.com

Fatty Acid Chain Length: Longer chains, like that of lauric acid, tend to increase solubility in non-polar organic solvents. cjspvc.com

Nature of the Solvent: Non-polar solvents like benzene (B151609), toluene (B28343), and hexane (B92381) are effective for dissolving metal soaps with long fatty acid chains due to van der Waals interactions between the hydrocarbon chains and the solvent molecules. cjspvc.com In contrast, polar solvents like ethanol (B145695) are more suitable for soaps with more ionic character. cjspvc.com

Research on aluminum soaps in hydrocarbon solvents has revealed that in very dilute solutions, the soap units approach molecular dispersion. As the concentration increases, a rapid rise in viscosity indicates strong intermolecular attraction and the formation of fibrillar aggregates, leading to gel formation. researchgate.net The presence of a hydroxyl group on the aluminum atom is considered essential for this gelation to occur, as it facilitates intermolecular hydrogen-bond cross-links. researchgate.net The synthesis of aluminum trilaurate, which lacks these hydroxyl groups, results in a product with no gelling properties in hydrocarbon solution. researchgate.net

Solubility of this compound in Different Solvent Types

| Solvent Type | Solubility Behavior | Underlying Interaction | Reference |

|---|---|---|---|

| Water | Poorly soluble/Insoluble | Low polarity of the long laurate chain. | cfmot.deaip.org |

| Non-Polar Organic (e.g., Benzene, Hexane) | Good solubility | Van der Waals forces between hydrocarbon chains and solvent. | cjspvc.com |

| Polar Organic (e.g., Chloroform) | Soluble | Interactions with the polar carboxylate head. | aip.org |

Selective Synthesis of Aluminum Mono-, Di-, and Tri-laurate Species

The selective synthesis of aluminum mono-, di-, or tri-laurate is challenging due to the potential for forming mixtures. However, specific reaction conditions and methodologies can favor the formation of one species over the others.

Aluminum Dilaurate: The continuous precipitation process described earlier, when operated under controlled pH (3.5-4.0), is a method specifically for the preparation of aluminum dilaurate. researchgate.net Another approach involves the reaction between an aluminum alkoxide and lauric acid in an organic solvent. Studies have shown that this reaction tends to stop after the addition of two fatty acid molecules, yielding the di-soap. researchgate.net

Aluminum Trilaurate: The preparation of a stable aluminum dodecanoate (B1226587) (laurate) with no gelling properties has been described, with its properties indicating it to be aluminum trilaurate. researchgate.net The synthesis of aluminum tricarboxylates has historically been considered difficult due to their hydrolytic instability. rsc.org Successful routes often involve the reaction of aluminum alkoxides with carboxylic acids or acid anhydrides, or the reaction of anhydrous aluminum chloride with these reagents, with careful removal of water to drive the reaction to completion. rsc.org

Aluminum Monolaurate: While specific methods for the selective synthesis of aluminum monolaurate are not extensively detailed in the reviewed literature, the general principles of selective synthesis for related compounds can be considered. For instance, the selective synthesis of monolaurin (B1671894) (glycerol monolaurate) has been achieved through enzymatic transesterification and by using activated derivatives of lauric acid and glycerol. researchgate.netnih.gov These approaches highlight the use of catalysts and specific reactant forms to control the degree of esterification. Applying similar principles, such as controlling the stoichiometry of reactants (e.g., a large excess of the aluminum source relative to lauric acid) and utilizing specific catalysts, could potentially favor the formation of aluminum mono-laurate. rsc.org

The synthesis of different aluminum carboxylate species, such as aluminum formate (B1220265) and aluminum hydroxyformate, directly from aluminum hydroxide demonstrates that the final product is highly dependent on reaction conditions and the temperature at which water is removed. rsc.org This suggests that careful control over hydrolysis is key to selectively synthesizing different this compound species.

Structural Elucidation and Coordination Chemistry of Aluminum Laurate

Molecular Structure and Carboxylate Coordination Modes in Aluminum Laurate

Monodentate: One oxygen atom of the carboxylate group binds to the aluminum center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single aluminum center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group acts as a bridge between two different aluminum centers. This is a common mode in polymeric metal carboxylates and is crucial in the formation of the extended structures of aluminum soaps. acs.org

In related dialkylaluminum carboxylates, X-ray crystallography studies have confirmed that the carboxylate groups act as bidentate bridging ligands, creating dimeric structures with a central Al₂O₄C₂ cyclic core. acs.org Spectroscopic evidence from infrared studies of aluminum soaps, including those of long-chain fatty acids similar to lauric acid, suggests that the aluminum-oxygen linkages are primarily covalent in nature. royalsocietypublishing.org The aluminum center in these structures typically strives to achieve a higher coordination number, most commonly six-coordinate (octahedral), which drives the formation of polymeric networks. royalsocietypublishing.orgmdpi.com An absorption band observed around 10.14 µm in the infrared spectra of aluminum soaps has been specifically attributed to the aluminum-oxygen linkage. acs.org

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | One carboxylate oxygen binds to one Al³⁺ ion. | Less common; leaves the Al center coordinatively unsaturated. |

| Bidentate Chelating | Two carboxylate oxygens bind to the same Al³⁺ ion. | Forms a stable four-membered ring. |

| Bidentate Bridging | Each carboxylate oxygen binds to a different Al³⁺ ion. | Leads to the formation of dimeric and polymeric chains. acs.org |

Polymeric Architectures and Associative Structures in Aluminum Soaps

Aluminum soaps, including this compound, are well-established to form complex polymeric structures rather than simple monomeric salts. royalsocietypublishing.org This polymerization is a defining characteristic that dictates their physical properties, such as their ability to form gels in hydrocarbon solvents.

The polymeric backbone of aluminum soaps is best described by models based on linked aluminum-oxygen octahedra. royalsocietypublishing.org In these models, the aluminum atoms are six-coordinate, satisfying their preferred coordination geometry. The linkages between the aluminum centers are formed through shared oxygen atoms, creating Al-O-Al bridges which are fundamental to the polymer chain.

Early structural models proposed for aluminum soaps of long-chain fatty acids provide a framework for understanding this compound:

Di-soap Polymer Chain: In this model, the aluminum-oxygen octahedra are linked together at their apexes. This corner-sharing arrangement results in a linear, chain-like polymer.

Mono-soap Polymer Chain: For mono-soaps, the proposed structure involves the aluminum-oxygen octahedra being linked along their edges. This edge-sharing leads to a more condensed and structurally different polymer chain. royalsocietypublishing.org

These polymeric chains form a central "spine" from which the long, nonpolar laurate hydrocarbon tails extend laterally. royalsocietypublishing.org

Van der Waals Forces: The extended hydrocarbon tails of the laurate molecules, projecting from the main polymer backbone, interact with the tails of adjacent polymer chains via London dispersion forces. wordpress.comstudy.com These cumulative weak attractions are responsible for the aggregation of polymer chains, leading to the formation of fibrillar networks and gel structures in nonpolar solvents. royalsocietypublishing.org

Hydrogen Bonding: If hydroxyl groups are present, as is common in basic aluminum soaps with stoichiometries like Al(OH)(laurate)₂, hydrogen bonding can occur. These bonds can act as additional cross-links between polymer chains, further strengthening the associative network.

The interplay between the covalent polymeric backbone and these secondary intermolecular forces governs the macroscopic properties of this compound.

Structural Characterization of Different this compound Stoichiometries

The properties and structure of this compound are highly dependent on the molar ratio of lauric acid to aluminum. Different stoichiometries, such as mono-, di-, and tri-laurate, result in distinct structural arrangements.

Aluminum mono-laurate, with a nominal formula of Al(OH)₂(C₁₂H₂₃O₂), is inherently polymeric. Based on analogies with other aluminum mono-soaps like aluminum mono-stearate, its structure is believed to consist of Al-O octahedra linked by sharing edges. royalsocietypublishing.org This edge-sharing arrangement creates a robust, condensed polymer backbone. The presence of two hydroxyl groups per aluminum atom allows for significant inter-chain hydrogen bonding, contributing to its associative properties.

Aluminum di-laurate, with the nominal formula Al(OH)(C₁₂H₂₃O₂)₂, is the most common form used in applications requiring gelling properties. royalsocietypublishing.org Its polymeric structure is modeled as a chain of Al-O octahedra linked by sharing apexes (corners). royalsocietypublishing.org This apex-linking results in a more flexible polymer chain compared to the edge-linked mono-laurate. The single hydroxyl group per aluminum unit can still participate in hydrogen bonding. The two laurate chains per aluminum atom provide substantial van der Waals interactions, which are critical for the formation of the network structures that entrap solvent molecules to form gels. royalsocietypublishing.org

| Stoichiometry | Nominal Formula | Proposed Polymeric Linkage | Key Structural Features |

|---|---|---|---|

| Mono-laurate | Al(OH)₂(C₁₂H₂₃O₂) | Edge-sharing of Al-O octahedra royalsocietypublishing.org | Condensed polymer chain; two hydroxyl groups per Al unit. |

| Di-laurate | Al(OH)(C₁₂H₂₃O₂)₂ | Apex-sharing of Al-O octahedra royalsocietypublishing.org | Flexible polymer chain; one hydroxyl group per Al unit. |

| Tri-laurate | Al(C₁₂H₂₃O₂)₃ | Less defined polymeric structure; lacks hydroxyl bridging. | Often considered less effective as a gelling agent. |

Tri-laurate Structures and Evidence of Existence

The existence of a true aluminum trisoap, where three fatty acid groups are linked to a single aluminum atom, has been a subject of scientific inquiry, with early attempts at synthesis in both aqueous and non-aqueous media proving unsuccessful cdnsciencepub.com. Historically, commercial products purported to be aluminum trisoaps were often found to be mixtures of mono- and di-soaps with excess sorbed fatty acid vdoc.pub. The primary challenge has been the compound's inherent instability, particularly in the presence of moisture vdoc.pub.

Confirmation of the existence of aluminum trilaurate has been achieved through specific synthesis methods in non-aqueous environments and subsequent analysis. cdnsciencepub.comcdnsciencepub.com One successful approach involves the reaction of aluminum isopropoxide with fatty acids in a benzene (B151609) solution, where the resulting isopropanol is removed via azeotropic distillation. cdnsciencepub.com Another definitive synthesis method is the reaction of trimethylaluminum (B3029685) with lauric acid. cdnsciencepub.comcdnsciencepub.com

The progress of these reactions and the formation of the trilaurate can be monitored using infrared (IR) absorption spectroscopy. cdnsciencepub.com Evidence for the formation of a true tri-laurate compound, rather than a mixture, is supported by several key observations:

The characteristic infrared absorption band for free lauric acid at 5.85 µ diminishes as the aluminum reagent is added. cdnsciencepub.com

This free fatty acid band completely disappears when the stoichiometric amount of the aluminum reagent required for trisoap formation has been added. cdnsciencepub.com

The end products from both the trimethylaluminum and aluminum isopropoxide reactions exhibit similar infrared spectra. cdnsciencepub.com

In solution, aluminum trilaurate is shown to exist as large micelles of high molecular weight. cdnsciencepub.comcdnsciencepub.com The size of these micelles is dependent on environmental conditions; they tend to decrease in size upon dilution or with an increase in temperature. cdnsciencepub.comcdnsciencepub.com The coordination of the carboxylate groups with the central aluminum atom is a primary feature of the trisoap's structure. cdnsciencepub.comcdnsciencepub.com

Influence of Water and Hydrolysis on this compound Structure in Solution

The structure and stability of this compound in solution are highly sensitive to the presence of water. The non-existence of aluminum trisoaps under ordinary conditions has been attributed to their instability in the presence of water vdoc.pub. Hydrolysis, the chemical breakdown of a compound due to reaction with water, significantly alters the structure of this compound, leading to the formation of different species.

When aluminum trilaurate is exposed to water, it undergoes hydrolysis to form the aluminum di-soap. cdnsciencepub.com This transformation can be observed through infrared spectroscopy, which shows the immediate appearance of an Al-O-Al band at 10.15 μ, indicating the formation of polymeric structures linked by oxygen bridges between aluminum atoms. cdnsciencepub.com Concurrently, the viscosity of the solution increases as the di-soap is produced. cdnsciencepub.com

The general chemistry of aluminum ions in aqueous solutions provides insight into this process. The Al³⁺ ion has a strong tendency to hydrolyze, leading to the formation of various mono- and polynuclear hydroxo complexes mdpi.comnih.gov. In neutral solutions, it typically precipitates as aluminum hydroxide (B78521), Al(OH)₃ mdpi.com. This inherent reactivity of the aluminum center with water molecules drives the hydrolysis of the trilaurate. The introduction of water leads to the displacement of a laurate group and the formation of aluminum-hydroxy species, which can then condense to form the polymeric di-soap structures. cdnsciencepub.com

The effects of this hydrolysis on the physical properties of this compound solutions have been evaluated using viscosity, light-scattering, and infrared measurements. cdnsciencepub.comcdnsciencepub.com Unlike the tri-soap, it has been noted that hydrogen bonding does not seem to play a significant role in the formation of the polymeric structures of the di-soap that result from hydrolysis. cdnsciencepub.comcdnsciencepub.com

Colloidal and Solution Behavior of Aluminum Laurate Systems

Micellar Formation and Aggregation Phenomena in Organic Solutions

In organic solvents, aluminum laurate, a type of aluminum soap, demonstrates a strong tendency to form large aggregated structures rather than existing as individual molecules. This self-assembly is a defining characteristic of its solution behavior.

High Molecular Weight Micelles in Solution

Research has confirmed that aluminum soaps, specifically aluminum trilaurate, exist in solution as micelles of high molecular weight. cdnsciencepub.com These are not simple, small aggregates but are more accurately described as large, polymeric structures. royalsocietypublishing.org The formation of these high-molecular-weight polymers is attributed to intermolecular forces, where coordination of the carboxylate groups with aluminum atoms is a primary structural feature. cdnsciencepub.com In very dilute solutions, such as in benzene (B151609), it is suggested that the soap units may approach molecular dispersion, but as concentration increases, strong intermolecular attractions lead to the formation of these larger, fibrillar aggregates. royalsocietypublishing.org The gelling mechanism in these systems is understood to stem from the formation of spherical, nano-sized micelles from the aluminum soap molecules, which then aggregate into extensive, fractal-like network structures. researchgate.net

Effects of Concentration and Temperature on Micelle Size

The size of this compound micelles is highly sensitive to both concentration and temperature. cdnsciencepub.com An increase in concentration generally leads to the formation of larger aggregates due to enhanced intermolecular attraction. royalsocietypublishing.org Conversely, diluting the solution causes a decrease in the size of the micelles. cdnsciencepub.com

Temperature also plays a crucial role. An elevation in temperature tends to decrease the micelle size. cdnsciencepub.com This phenomenon is linked to the weakening of intermolecular forces holding the aggregates together. For nonionic surfactants in general, the effect of temperature on the critical micelle concentration (CMC) can be complex, often showing a minimum value at a specific temperature. nih.gov As temperature rises, the dehydration of hydrophilic groups can make the surfactant effectively more hydrophobic, favoring micellization at lower concentrations. nih.gov However, further temperature increases can enhance the solubility of the hydrophobic chains, leading to a higher CMC. nih.gov While specific CMC data for this compound is not detailed in the reviewed literature, the general principle of temperature-dependent micelle stability applies.

Table 1: Influence of System Variables on this compound Micelle Size

| Variable | Effect on Micelle Size | Underlying Mechanism |

|---|---|---|

| Concentration | Increasing concentration leads to larger micelle/aggregate size. | Greater proximity and frequency of molecular interactions promote aggregation. royalsocietypublishing.org |

| Dilution | Decreasing concentration leads to smaller micelle/aggregate size. | Reduced intermolecular attraction favors dissociation of large aggregates. cdnsciencepub.com |

| Temperature | Increasing temperature generally leads to smaller micelle/aggregate size. | Increased thermal energy overcomes the forces holding the aggregates together, promoting dissociation. cdnsciencepub.com |

Dispersion and Stability Mechanisms in Non-Aqueous Media

The utility of this compound in applications like thickeners for greases and paints is closely tied to its ability to form stable dispersions and gels in non-aqueous, hydrocarbon-based media. cdnsciencepub.com

Colloidal Particle Size Distribution and Sedimentation Behavior

The stability of an this compound dispersion is fundamentally linked to its particle size distribution (PSD). azonano.com A stable dispersion consists of finely distributed colloidal particles that resist aggregation and settling. The degree of crystallinity of the aluminum dilaurate plays a significant role; amorphous or glassy forms tend to swell and disperse more readily in hydrocarbons compared to well-crystallized forms, which may be inert at room temperature. dtic.mil

Role of Peptizers and Polar Additives in Dispersion and Swelling

Peptizers and other polar additives have a profound effect on the dispersion, swelling, and gelation of aluminum soap-hydrocarbon systems. royalsocietypublishing.orgcore.ac.uk Peptizers are substances that can break down the large polymeric or micellar structures, often leading to a decrease in the viscosity of the system. researchgate.net

Compounds containing hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, such as alcohols, phenols, and amines, act as effective peptizers. royalsocietypublishing.orgresearchgate.net The mechanism is believed to involve the interaction of these polar groups with the aluminum soap's polymer-like chains, leading to the severing of linkages and a rearrangement or destruction of the gel network. researchgate.net This can manifest as enhanced spinability or viscoelasticity in the gel before a potential breakdown of the structure. researchgate.net

The addition of certain polar solvents can also induce swelling in the this compound gel matrix. researchgate.net The degree of swelling is influenced by the solvent's molecular properties, including its polarity and molecular size, which affect its rate of diffusion into the gel network. researchgate.net For instance, medium-strong organic bases can speed up the dissolution of aluminum soaps in solvents like toluene (B28343) by helping to form large micellar structures. core.ac.uk

Phase Behavior and Transition Points in this compound-Hydrocarbon Systems

This compound, when combined with hydrocarbons, exhibits complex phase behavior, forming various structures such as sols, gels, and jellies depending on factors like concentration, temperature, and the specific components involved. dtic.mil The study of these phases and the transitions between them is crucial for understanding and controlling the material's properties.

A systematic study of aluminum dilaurate in a pure hydrocarbon like cyclohexane (B81311) has been used to define and differentiate the various forms and their transitions. dtic.mil The system can exist as a clear, elastic jelly, which is the useful form for thickening applications, or it can be a more fluid sol. dtic.mil The transition between these states is a key characteristic.

The concept of a Krafft point, or Krafft temperature, is relevant here. For ionic surfactants, the Krafft point is the temperature at which the surfactant's solubility sharply increases, equaling its critical micelle concentration (CMC), marking a transition from a crystalline solid state to a micellar solution. chemrxiv.orgiupac.org For this compound in hydrocarbon systems, a similar transition point can be considered where the soap's solubility increases dramatically, leading to the formation of micellar aggregates and subsequent gelation. iupac.org The phase diagram of such a system maps out the regions of stability for the different phases (e.g., crystalline solid, jelly, sol) as a function of temperature and composition. dtic.milchemrxiv.org

Table 2: Characteristics of Phases in this compound-Hydrocarbon Systems

| Phase | General Description | Typical Properties |

|---|---|---|

| Dry Soap | The initial state of the this compound before dispersion. | Can be crystalline or amorphous. The amorphous form is more reactive with hydrocarbons. dtic.mil |

| Jelly | A true, elastic, and often clear gel. | Formed by the swelling and dispersion of the soap in the hydrocarbon. It is the desired state for many thickening applications. dtic.mil |

| Sol | A more fluid, solution-like state. | Can be formed from the jelly phase by changes in temperature or concentration, representing a less structured system. dtic.mil |

| Crystalline Precipitate | Solid soap that has separated from the solution. | Can occur under certain temperature and concentration conditions, indicating instability of the dispersed phases. chemrxiv.org |

Electrokinetic Properties and Zeta Potential of this compound Dispersions

The stability and behavior of colloidal dispersions are significantly influenced by the electrokinetic properties of the particles within the system, with the zeta potential being a key indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion.

Dispersions of aluminum-containing compounds, such as aluminum oxide, have been studied to understand their electrokinetic behavior. For instance, the zeta potential of aluminum oxide (Al2O3) nanoparticles has been shown to vary with the pH of the solution. researchgate.net In NaCl solutions, the isoelectric point (IEP), the pH at which the zeta potential is zero, for synthesized aluminum oxide can differ from commercial γ-oxide, potentially due to different degrees of surface hydration. researchgate.net For one synthesized aluminum oxide sample, the IEP was found to be around pH 8.5. scielo.org.mx Below the IEP, the surface charge is positive, while above it, the charge is negative. researchgate.netscielo.org.mx Generally, zeta potential values more significant than ±30 mV indicate a stable colloidal dispersion due to sufficient mutual repulsion. researchgate.net

In the context of this compound, the laurate anion can adsorb onto or interact with aluminum-containing surfaces. For example, laurate anions can be intercalated into layered double hydroxides (LDHs) containing aluminum, such as Mg-Al LDH. researchgate.net This modification can alter the surface properties, including inducing hydrophobicity. hereon.de The formation of this compound on an aluminum surface, often after a surface treatment to create a rough or porous structure, results in a hydrophobic surface due to the orientation of the hydrophobic tails of the laurate molecules. mdpi.com

While direct measurements of the zeta potential of this compound dispersions are not extensively detailed in the provided search results, the behavior of similar systems provides insights. For instance, in studies of clay dispersions in hydrolyzed aluminum salt solutions, the zeta potential of the clay particles is determined by the concentration of polynuclear hydroxy-aluminum ions that adsorb onto the aqueous interfaces. rsc.org This suggests that the zeta potential of this compound dispersions would be highly dependent on the pH, the concentration of aluminum and laurate ions, and the specific nature of the aluminum-laurate complexes formed in solution.

The stability of other nanoparticle systems has been shown to be influenced by surfactants like sodium laurate. In a study on Fe3O4 nanoparticles, the addition of sodium laurate as a surfactant resulted in a stable solution with a maximum zeta potential of -52.74 mV, indicating good modification of the nanoparticles. mdpi.com This demonstrates the role of laurate anions in stabilizing dispersions.

Table 1: Zeta Potential of Related Systems

| System | Conditions | Zeta Potential (mV) | Reference |

|---|---|---|---|

| Al2O3 nanoparticles | pH ~6 | ~ -15 | researchgate.net |

| Al2O3 nanoparticles | - | -12 to -18 | researchgate.net |

| γ-Al2O3 | IEP | 0 (at pH 8.5) | scielo.org.mx |

| Fe3O4 with Sodium Laurate | - | -52.74 | mdpi.com |

| Fe3O4 with Sodium Oleate and Sodium Laurate | - | -43.45 | mdpi.com |

Self-Assembly of this compound Molecules at Interfaces and in Bulk

The self-assembly of amphiphilic molecules like this compound is a spontaneous process driven by the minimization of free energy, leading to the formation of organized structures both at interfaces and in the bulk solution. This compound, being an aluminum soap, exhibits complex colloidal behavior, forming gels and sols in non-aqueous solvents like hydrocarbons. scispace.com

The assembly of long-chain fatty acids and their salts on surfaces, particularly on aluminum and its oxides, is a well-documented phenomenon. Long-chain alkanoic acids can form close-packed, oriented monolayers on oxidized alumina (B75360) surfaces. ncsu.edu This process is driven by the interaction between the carboxylic acid head group and the hydroxylated alumina surface.

In the case of this compound, self-assembly on an aluminum surface is often preceded by a surface treatment, such as chemical etching, to create a rough microstructure. mdpi.com Subsequent immersion in a lauric acid solution leads to the formation of this compound on the surface. mdpi.comresearchgate.net The hydrophobic laurate tails orient away from the surface, leading to a significant decrease in surface free energy and resulting in a superhydrophobic surface. mdpi.comresearchgate.net This self-assembly can be considered a key mechanism for rendering aluminum surfaces hydrophobic. ncsu.edu

The interaction is not limited to pure aluminum surfaces. Layered double hydroxides (LDHs) containing aluminum can also be modified by the intercalation of laurate anions, leading to superhydrophobic properties. hereon.de This process involves an anion-exchange reaction where the laurate ions arrange themselves within the interlayer space of the LDH structure. hereon.de The driving force for this assembly is the interaction between the charged layers of the LDH and the anionic head of the laurate, along with hydrophobic interactions between the alkyl chains. ncsu.edu

The formation of these self-assembled layers can be influenced by various factors, including the chain length of the fatty acid, with longer chains promoting more ordered and tightly packed monolayers. ncsu.edu

In bulk solutions, particularly in non-polar solvents, aluminum soaps like this compound can form complex structures through self-assembly. These soaps can form gels, jellies, and sols depending on the concentration and temperature. scispace.com The structure of aluminum soaps is often polymeric, with aluminum and oxygen atoms forming the backbone. cdnsciencepub.com

Aluminum trilaurate, specifically, has been shown to exist as large micelles in solution. cdnsciencepub.com The size of these micelles decreases with dilution or an increase in temperature. cdnsciencepub.com Infrared spectroscopy studies have indicated that coordination of the carboxylate groups with aluminum is a key feature in the structure of both aluminum di- and tri-soaps. cdnsciencepub.com

Electron microscopy of lyophilized (freeze-dried) this compound sols has revealed a fine structure of films and fibers. scispace.com This indicates that even after removal of the solvent, the self-assembled nature of the this compound is preserved to some extent.

While the formation of well-defined, ordered multilayers of this compound in the same manner as some other amphiphiles is not explicitly detailed, the collapse of insoluble monolayers at interfaces can lead to the formation of stable bilayer and trilayer structures. ncsu.edu In the presence of multivalent cations like aluminum, the resulting soap films can be relatively brittle, which may favor a crumpling mechanism during collapse, leading to hydrophobic, macroscopic deposits. ncsu.edu

The ability of this compound to form these varied structures—from monolayers on surfaces to micelles and gels in bulk—highlights the versatile nature of its self-assembly behavior, driven by a combination of coordination chemistry, hydrogen bonding (in the case of di-soaps), and hydrophobic interactions. cdnsciencepub.com

Rheological Properties and Viscoelastic Phenomena of Aluminum Laurate

Viscosity of Aluminum Laurate Solutions and Gels

The viscosity of this compound solutions is a critical parameter that is influenced by several factors, including concentration and temperature. These solutions can also exhibit unusual, time-dependent viscosity changes.

The viscosity of this compound solutions is highly dependent on its concentration. Generally, as the concentration of this compound in a solvent increases, the viscosity of the solution also increases. This is due to the increased interactions between the this compound molecules, which can lead to the formation of aggregates and a more structured fluid. In the case of aluminum carboxylate systems, a significant increase in viscosity is observed with a rise in the solid content of the sol. mdpi.com

Temperature also plays a crucial role in determining the viscosity of this compound solutions. Typically, for most liquids, viscosity decreases as temperature increases. This is because the increased thermal energy leads to a reduction in intermolecular forces, allowing molecules to move more freely. This trend is also observed in high-viscosity aluminum sols, where an increase in temperature leads to a significant decrease in viscosity. mdpi.com The flow properties of dispersions of aluminum soaps in hydrocarbon oils have been shown to undergo substantial changes at temperatures characteristic of the specific soap. cdnsciencepub.com

Table 1: General Influence of Concentration and Temperature on the Viscosity of Aluminum Carboxylate Solutions

| Parameter | Effect on Viscosity | Rationale |

| Concentration | Increases with increasing concentration | Enhanced intermolecular interactions and potential for aggregate formation. |

| Temperature | Decreces with increasing temperature | Reduced intermolecular forces due to higher thermal energy. |

This table illustrates general trends observed in aluminum carboxylate systems, as specific quantitative data for this compound was not available in the reviewed literature.

Solutions of aluminum soaps, including this compound, can exhibit anomalous viscosity behaviors. One notable characteristic is the change in viscosity over time. When initially prepared, solutions of this compound in solvents like benzene (B151609) can be unstable, with their viscosity changing, but they tend to stabilize after a period, for instance, a week. acs.org This time-dependent change in viscosity suggests that the internal structure of the solution evolves over time, possibly due to the slow process of solute dissolution and the formation or rearrangement of molecular aggregates.

Shear-Dependent Rheological Behavior

The rheological behavior of this compound solutions is often non-Newtonian, meaning their viscosity is dependent on the applied shear rate. This includes phenomena such as shear thinning and, in some complex fluids, shear thickening. Furthermore, solutions of aluminum soaps can exhibit streaming birefringence under shear.

Shear thinning is a common characteristic of aluminum soap solutions. wikipedia.org This behavior, also known as pseudoplasticity, is observed when the viscosity of the fluid decreases as the shear rate increases. wikipedia.org In polymer systems and colloidal suspensions, shear thinning is often attributed to the alignment of molecules or the breakdown of particle aggregates under shear, which reduces the resistance to flow. wikipedia.org For aluminum soap-hydrocarbon gels, a network structure with weak binding forces is thought to be responsible for their high viscosity at low shearing stresses. researchgate.net As the shear rate increases, this network can be disrupted, leading to a decrease in viscosity. researchgate.net

While shear thinning is more commonly reported for aluminum soap systems, shear thickening is a phenomenon where the viscosity of a fluid increases with an increasing shear rate. This behavior is less common but can occur in concentrated suspensions where the applied shear forces particles into a more disordered and hydrodynamically resistant arrangement.

Solutions of aluminum soaps, including this compound, have been observed to exhibit streaming birefringence. acs.org Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. In streaming birefringence, this property is induced by the flow of a fluid. The alignment of anisotropic molecules or particles under shear causes the fluid to become optically anisotropic. Studies on commercial this compound in benzene have shown that these solutions become doubly refracting at rest, with the effect being more pronounced near the container walls. acs.org When subjected to shear, these solutions show marked streaming birefringence even at low shear rates. acs.org This phenomenon provides insights into the shape and orientation of the soap micelles in solution.

Gelling Properties and Gelation Mechanisms in Hydrocarbon Solvents

Aluminum soaps are well-known for their ability to form viscous gels in hydrocarbon solvents. nih.gov The mechanism behind this gelation has been a subject of scientific investigation.

For a long time, the gelling mechanism of aluminum soaps was thought to involve the formation of polymeric chains of aluminum atoms linked together, with the fatty acid chains extending outwards. nih.gov However, more recent research, utilizing high-resolution electron microscopy and rheology measurements, has proposed a different mechanism. nih.govresearchgate.net This newer model suggests that the gelling process begins with the formation of spherical, nano-sized micelles from the aluminum soap molecules. nih.govresearchgate.net These colloidal micelles then aggregate to form a network of highly fractal and jammed structures, which is responsible for the high viscosity and gel-like properties of the system. nih.govresearchgate.net This discovery of aluminum soap nanoparticles has opened up new possibilities for the application of these materials. nih.gov The gelation characteristics can be attributed to the self-assembly of these nano-micelles into a network that entraps the solvent molecules. nih.gov

Factors Influencing Gel Strength (e.g., Fatty Acid Chain Length)

The strength of gels formed by aluminum soaps, including this compound, is not an intrinsic constant but is influenced by several molecular factors, most notably the chain length of the constituent fatty acid. Research into aluminum complex thickeners has demonstrated a clear relationship between the carbon chain length of the fatty acid and the resulting properties of the gel. nlgi.org

Generally, the characteristics of metal soaps are affected by the chain length and saturation of the fatty acids involved. uakron.edu In a study analyzing various fatty acids for the formation of aluminum complex greases, it was observed that different chain lengths lead to variations in thickening ability. nlgi.org While a comprehensive study dedicated solely to the impact of fatty acid chain length on aluminum soap gel strength is not widely available in the literature, related research on other systems provides valuable parallels. nlgi.orgnih.gov For instance, in food science, studies on meat analogues have shown that shorter fatty acid chains, like lauric acid (C12), can lead to decreased hardness and chewiness compared to longer chains like stearic acid (C18). nih.gov This suggests that the van der Waals forces between longer, saturated alkyl chains contribute to a more rigid and robust network structure.

The solubility of the soap is also a critical factor, which is inversely related to the chain length; longer chains tend to produce less soluble soaps. uakron.edu This interplay between intermolecular forces and solubility dictates the final mechanical properties of the gel.

Table 1: Influence of Fatty Acid Chain Length on Gel Properties (Illustrative)

| Fatty Acid | Carbon Chain Length | Expected Impact on Gel Hardness | Rationale |

|---|---|---|---|

| Lauric Acid | C12 | Lower | Weaker van der Waals forces, potentially higher solubility. uakron.edunih.gov |

| Myristic Acid | C14 | Intermediate | Intermediate van der Waals forces and solubility. |

| Palmitic Acid | C16 | Higher | Stronger van der Waals forces, lower solubility. |

| Stearic Acid | C18 | Highest | Strongest van der Waals forces among saturated fatty acids, leading to a more rigid structure. uakron.edunih.gov |

This table is illustrative, based on general principles of fatty acid chemistry and findings from related systems.

Mechanisms of Intermolecular Cross-Linking in Gels

The formation of a stable gel by this compound in a solvent is contingent upon the establishment of a three-dimensional network. This network is created through intermolecular cross-linking, where this compound molecules or aggregates act as junction points.

In systems involving aluminum salts and polymers, the primary mechanism for cross-linking is the formation of coordination bonds. nih.gov The aluminum ion (Al³⁺) acts as a coordination center, linking polymer chains or, in the case of aluminum soaps, the carboxylate groups of the laurate molecules. nih.govresearchgate.net These aluminum-carboxylate interactions are fundamental to building the gel network.

The structure of the resulting network is not merely a random assembly. It is believed that aluminum soaps form polymer-like chains through the sharing of aluminum and oxygen atoms. These long, fibrous polymer chains then become entangled and cross-linked, immobilizing the solvent within the network and leading to gelation. The nature of these cross-links can be influenced by factors such as the presence of other ligands, pH, and temperature, which can affect the coordination chemistry of the aluminum ion. nih.govresearchgate.net For example, in related aluminum-polymer gel systems, the gelation rate and final gel strength are highly dependent on pH, which alters the availability of sites for cross-linking. nih.gov

Elasticity and Viscoelastic Response of this compound Systems

Systems gelled with this compound exhibit viscoelastic behavior, meaning they possess both viscous (fluid-like) and elastic (solid-like) properties. When a small stress is applied, the gel may deform elastically and return to its original state upon removal of the stress. However, under continuous or high stress, it will flow, which is characteristic of its viscous component.

The viscoelastic nature of these gels is typically characterized using oscillatory rheology. In such tests, a small, oscillating strain or stress is applied to the sample, and the material's response is measured. The results are often expressed in terms of the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation. A higher G' indicates a more solid-like, structured material.

Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat during deformation.

For a true gel, the storage modulus is typically greater than the loss modulus (G' > G''), and both moduli are often relatively independent of the oscillation frequency over a certain range. researchgate.net This indicates a stable, cross-linked network structure. Studies on similar aluminum-crosslinked polymer gels have shown that they can form strong gels with high storage moduli, confirming the formation of a robust elastic network. nih.gov The specific values of G' and G'' for an this compound system would depend on its concentration, the solvent used, and the temperature.

Correlation of Rheological Behavior with Molecular and Colloidal Structure

The macroscopic rheological properties of this compound gels are a direct consequence of their underlying molecular and colloidal structure. researchgate.netunina.it The sensitivity of rheological measurements makes them a powerful tool for probing the microstructure of these complex fluids. unina.it

The key correlations are as follows:

Gel Strength and Network Density: The magnitude of the storage modulus (G') is directly related to the density of effective cross-links in the gel network. A higher concentration of this compound or conditions that promote more effective cross-linking will lead to a denser network of fibrous soap crystallites, resulting in a mechanically stronger gel with a higher G'.

Viscoelasticity and Junction Zones: The viscoelastic response is governed by the nature of the cross-links (junction zones). The coordination bonds between aluminum and the laurate carboxyl groups create these junctions. The strength and lifetime of these bonds dictate how the material responds to stress. If the bonds are strong and long-lived, the gel behaves more elastically. If they can break and reform under stress, this allows for energy dissipation and flow, contributing to the viscous component.

Shear Thinning and Structural Alignment: Like many gels, this compound systems are expected to exhibit shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. acs.org This phenomenon is attributed to the alignment of the fibrous soap micelles or polymer-like chains in the direction of flow. This alignment reduces the resistance to flow, hence lowering the viscosity. Once the shear is removed, the structure can often slowly recover, a property known as thixotropy.

Table 2: Relationship Between Structure and Rheology

| Rheological Parameter | Corresponding Structural Feature |

|---|---|

| High Storage Modulus (G') | Dense, well-formed 3D network of cross-linked fibers. researchgate.net |

| G' > G'' | Stable gel structure with dominant elastic properties. researchgate.net |

| Shear-Thinning Viscosity | Alignment of fibrous micelles/polymer chains under shear. acs.org |

Interfacial Phenomena and Emulsification Mechanisms Involving Aluminum Laurate

Adsorption and Film Formation of Aluminum Laurate at Liquid-Liquid Interfaces

The efficacy of this compound as an emulsifier begins with its adsorption at the liquid-liquid (typically oil-water) interface. The lipophilic laurate hydrocarbon chains penetrate the oil phase, while the more polar aluminum carboxylate portion orients towards the water phase. This adsorption reduces the interfacial free energy, making it easier to create the large interfacial area characteristic of an emulsion.

Unlike simple, soluble surfactants that may form a mobile monolayer, aluminum soaps like this compound are known to form more complex, structured interfacial films. Early research suggested that aluminum soaps create polymeric chains, with aluminum-oxygen octahedra forming a backbone and the fatty acid chains extending outwards. royalsocietypublishing.org This structure implies the formation of a cohesive, potentially rigid film at the interface. Studies on the adsorption of metallic soaps on solid surfaces indicate that factors such as pH significantly influence adsorption density, with maximum adsorption occurring near the zero point charge of the surface. scispace.com While this pertains to a solid-liquid interface, it highlights the sensitivity of the soap's adsorptive behavior to the chemical environment. The adsorption process is considered largely irreversible for similar systems like asphaltenes, leading to the formation of stable, viscoelastic films that resist disruption. researchgate.netacs.org

Water-in-Oil Emulsion Formation and Stability Studies

This compound is a lipophilic emulsifier, making it highly suitable for the formation of stable water-in-oil (W/O) emulsions. researchgate.net In these systems, water droplets are dispersed within a continuous oil phase. The stability of such emulsions is critical and is influenced by factors including emulsifier concentration, phase volume ratio, and the energy input during emulsification.

The stability of W/O emulsions often relies on creating a system where the dispersed water droplets are small and well-protected against coalescence. acs.org The droplet size itself is a critical parameter; smaller droplets can lead to a larger interfacial area and higher interfacial energy, which may promote coalescence if the interface is not sufficiently stabilized. researchgate.net However, for systems stabilized by this compound, the formation of a robust interfacial film and a viscous continuous phase can effectively stabilize even finely dispersed droplets. nih.gov

While specific stability data for this compound is scarce in scientific literature, studies on similar W/O systems provide insight. The stability can be assessed by monitoring changes in droplet size distribution over time under various storage conditions.

| Emulsifier System | Oil Phase | Water Content (% w/w) | Mean Droplet Diameter (d₃₂) | Observation Period | Reference |

|---|---|---|---|---|---|

| Polyphenol Crystals | Soybean Oil | 15% | ~10-20 µm | >90 days | acs.org |

| Asphaltenes | Crude Oil | Variable | Variable | Long-term stability due to rigid films | researchgate.net |

| Polymeric Stabilizers | Corn Oil | 20% | <5 µm | Stable against creaming | researchgate.net |

Phase Inversion Processes in Emulsification Systems with this compound

Phase inversion is a phenomenon where an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa. aidic.it This process can be induced by altering formulation variables such as temperature, composition (e.g., water-to-oil ratio), or electrolyte concentration. aidic.itgreengredients.it The inversion often occurs when the affinity of the emulsifier for the oil and water phases is balanced.

One common method to induce this change is the Phase Inversion Temperature (PIT) method, typically used with non-ionic ethoxylated surfactants. greengredients.itgoogle.com As temperature increases, these surfactants become less hydrophilic, favoring the formation of a W/O emulsion. nih.govmdpi.com Although this compound is an ionic metal soap, its solubility and aggregation behavior are also sensitive to temperature and formulation changes, suggesting that phase inversion is a relevant concept.

For an emulsifier like this compound, a change in the system's conditions could alter its effective hydrophilic-lipophilic balance (HLB). For instance, increasing the volume fraction of the water phase during emulsification can lead to a "catastrophic" inversion from W/O to O/W. Conversely, starting with an O/W emulsion stabilized by a more hydrophilic soap (like sodium laurate) could potentially be inverted to a W/O emulsion by adding a salt containing Al³⁺ ions, which would form the more lipophilic this compound in situ. stackexchange.com Emulsification via phase inversion can be a highly effective method for producing emulsions with very fine droplet sizes and excellent stability. aidic.it

Influence of this compound on Surface Wettability

The wettability of a solid surface by a liquid is governed by the interfacial tensions between the solid, liquid, and vapor phases, and is commonly quantified by the contact angle. This compound, through its constituent lauric acid, can significantly alter the surface properties of materials, particularly metals like aluminum.

Untreated aluminum surfaces are typically hydrophilic due to a native oxide layer, exhibiting relatively low contact angles with water (e.g., ~70-80°). researchgate.netnih.gov However, when such a surface is treated with lauric acid, the carboxylate head groups can chemisorb or react with the aluminum oxide surface. This process anchors the molecules to the surface, leaving the long, nonpolar hydrocarbon tails oriented outwards. This new surface layer of oriented laurate molecules has a much lower surface energy, transforming the initially hydrophilic surface into a hydrophobic one. This modification results in a significant increase in the water contact angle, indicating reduced wettability by water. physchemres.org By reducing interfacial tension, metallic soaps can also improve the wetting and spreading of oils on surfaces. royalsocietypublishing.org

| Surface Treatment | Test Liquid | Contact Angle (θ) | Surface Character | Reference |

|---|---|---|---|---|

| Untreated Aluminum | Water | ~70-81° | Hydrophilic | researchgate.netresearchgate.net |

| Polished Aluminum | Water | ~78° | Hydrophilic | nih.gov |

| Modified with Lauric Acid (Dodecanoic Acid) | Water | >150° (Superhydrophobic) | Hydrophobic | physchemres.org |

| Modified with Stearic Acid | Water | ~154° | Hydrophobic | physchemres.org |

This ability to modify surface wettability is crucial in applications where controlling the interaction between a liquid formulation and a solid substrate is required.

Formation of Hydrophobic Films on Substrates

The creation of a hydrophobic film using this compound is predicated on the molecular orientation of the compound at a substrate's surface. This compound can be applied to a surface or, in some cases, formed in situ through the chemical reaction of a substrate with lauric acid. tandfonline.com

A key example is the treatment of aluminum surfaces. An aluminum substrate, which is typically hydrophilic due to a native oxide layer, can be rendered superhydrophobic by a process that involves the formation of this compound. tandfonline.com In one method, an aluminum surface is first etched to create a rough micro-nano structure. When this roughened surface is subsequently immersed in a lauric acid solution, the lauric acid reacts with the aluminum to form a layer of this compound. tandfonline.com

The this compound molecules arrange themselves with their long, non-polar hydrocarbon tails oriented away from the substrate surface. This self-assembly creates a new surface layer that is chemically and physically distinct from the underlying substrate. The exposed layer of hydrocarbon tails presents a low surface energy interface, which is inherently water-repellent. Research has demonstrated that this process can dramatically change the wettability of the surface, transforming it from hydrophilic to superhydrophobic. tandfonline.comresearchgate.net

This mechanism is not limited to in situ formation. Pre-synthesized this compound can also be deposited on substrates to form similar hydrophobic films, leveraging its properties as a metallic soap to create a durable, water-repellent coating.

Mechanisms Promoting Water Repellency

The primary mechanism by which an this compound film promotes water repellency is the creation of a low-energy surface. The surface energy of a solid determines how well a liquid wets it; high-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic. The dense layer of non-polar, 12-carbon laurate tails exposed by the this compound film significantly lowers the surface energy of the substrate. mdpi.commdpi.com This non-polar surface has a weak attraction to polar water molecules, causing water to bead up rather than spread out, which is characterized by a high water contact angle.

The effectiveness of water repellency is significantly enhanced when the this compound film is formed on a rough or textured substrate. This phenomenon is described by the Cassie-Baxter model, which posits that a water droplet on a composite surface (composed of solid and trapped air) will exhibit a very high contact angle. tandfonline.comwikimedia.orgbiolinscientific.com The process of etching an aluminum surface before the formation of the this compound film creates microscopic pits and peaks. tandfonline.com The hydrophobic nature of the this compound coating prevents water from penetrating these structures, leading to the entrapment of air pockets beneath the water droplet. tandfonline.comsurfacesciencewestern.com

This composite interface, consisting of both the solid hydrophobic surface and the trapped air, minimizes the contact area between the water and the solid surface. The result is a dramatic increase in water repellency, often achieving a superhydrophobic state, defined as having a water contact angle greater than 150°. mdpi.comresearchgate.net Studies have shown that aluminum surfaces treated to form a rough this compound film can achieve water contact angles as high as 153° to 160°. tandfonline.comresearchgate.net

| Substrate Condition | Typical Water Contact Angle (WCA) | Wettability Classification | Primary Reference |

|---|---|---|---|

| Untreated/Polished Aluminum | ~70° - 83° | Hydrophilic | nih.govnih.gov |

| Aluminum with Micro-Nano Roughness and this compound Film | > 150° | Superhydrophobic | tandfonline.comresearchgate.net |

Advanced Applications and Materials Science Integration of Aluminum Laurate

Utilization as a Nucleating Agent in Polymer Composites

In the realm of polymer science, controlling the crystallization process is crucial for tailoring the final properties of the material. Aluminum laurate has demonstrated utility as a nucleating agent, a substance that accelerates the crystallization process by providing sites for crystals to form and grow.

This compound, often in combination with other compounds, significantly influences the crystallization behavior of polymers like isotactic polypropylene (B1209903) (iPP). mdpi.comnih.gov When used as a component in a compound nucleating agent, it can increase the crystallization temperature, speed up the crystallization rate, and refine the crystal structure. mdpi.com For instance, in iPP composites, the presence of a nucleating system containing a laurate component can lead to a greater number of nuclei, which in turn results in smaller grain sizes compared to the neat polymer. mdpi.com This modification of the crystal morphology from large, distinct spherulites to smaller, more numerous ones can enhance the mechanical and optical properties of the polypropylene. mdpi.com

The crystallization behavior of polymers is influenced by factors such as temperature, cooling rate, and pressure. mdpi.com The addition of nucleating agents like those containing this compound can alter how these factors affect the final crystalline structure. mdpi.com For polymers such as low-density polyethylene (B3416737) (LDPE), the branched-chain structure already influences crystallization kinetics, and the introduction of a nucleating agent can further modify the process by affecting nucleation density. mdpi.com

Table 1: Effect of Laurate-Containing Nucleating Agent on Isotactic Polypropylene (iPP) Properties

| Property | Neat iPP | iPP with Laurate-Containing Nucleating Agent | Reference |

|---|---|---|---|

| Crystallization Temperature (Tc,p) | Lower | Significantly Improved | mdpi.com |

| Crystal Morphology | Large spherulites with clear boundaries | Significantly reduced grain size, increased number of nuclei | mdpi.com |

| Crystallization Rate | Slower | Faster | mdpi.com |

The performance of this compound as a nucleating agent is often enhanced through synergistic effects with other additives. In many commercial nucleating agents for polypropylene, such as NA-21, an aluminum phosphate (B84403) derivative acts as the main component, while a metal salt of a fatty acid, like lithium laurate, serves as a crucial ligand. mdpi.comnih.gov Research has shown that the aluminum phosphate compound or the laurate salt alone does not significantly improve the crystallization or optical performance of iPP. mdpi.com However, when combined, they exhibit a powerful synergistic effect. mdpi.com

This synergy is believed to stem from the improved dispersion of the nucleating agent within the polymer matrix and the specific interactions at the molecular level that facilitate crystal formation. mdpi.com For example, modifying the polarity of an aluminum phosphate nucleating agent by incorporating a lauroyloxy group can lead to more uniform dispersion in the iPP matrix, resulting in significantly improved optical properties like reduced haze. mdpi.com The combination of different additives can lead to a balance of properties, such as enhancing flame retardancy without compromising mechanical strength. senloschem.comresearchgate.netmdpi.com

Role in Surface Modification Technologies

This compound plays a significant role in surface modification, where it is used to impart specific properties like corrosion resistance and superhydrophobicity to various substrates.

Aluminum and its alloys are prone to corrosion in certain environments. mdpi.com Protective films can be formed on these metal surfaces to mitigate corrosion. researchgate.netresearchgate.net Organic compounds, including fatty acids and their salts, can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. nanobioletters.compeacta.org

Lauric acid films can be prepared on aluminum alloy surfaces, for instance, through electrodeposition. researchgate.net These films increase the impedance of the surface by orders of magnitude and significantly lower the corrosion current density, indicating enhanced corrosion resistance. researchgate.net The protective mechanism involves the carboxyl group of the lauric acid reacting with the aluminum surface, forming a dense, organic film that acts as a barrier to corrosive ions. researchgate.net This barrier effectively prevents direct contact between the corrosive medium and the metal substrate. mdpi.com

Superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles greater than 150°, are of great interest for applications such as self-cleaning and anti-icing. mdpi.comtandfonline.com The fabrication of such surfaces typically requires both a specific surface roughness (at the micro/nano-scale) and low surface energy chemistry. tandfonline.comdaneshyari.com

This compound is instrumental in achieving the low surface energy component. A common method involves a two-step process: first, the aluminum surface is roughened, often by chemical etching with a solution like potassium hydroxide (B78521). tandfonline.com Second, the roughened surface is functionalized by immersing it in a solution containing lauric acid. tandfonline.com The aluminum ions released during etching react with the laurate ions to form this compound. tandfonline.com This compound, with its long hydrocarbon tails, creates a hydrophobic layer on the rough surface structure. tandfonline.com The combination of the etched micro/nano-scale pits and the hydrophobic this compound layer traps air, leading to a composite interface that results in superhydrophobicity. tandfonline.com

Table 2: Water Contact Angle of Modified Aluminum Surfaces

| Surface Treatment | Water Contact Angle (WCA) | Reference |

|---|---|---|

| Original Aluminum Surface | Hydrophilic | tandfonline.com |

| Etched and Modified with Lauric Acid | >150° (Superhydrophobic) | tandfonline.com |

Integration into Potentiometric Sensing Systems for Ion Detection

Potentiometric sensors are electrochemical devices that measure the potential difference between two electrodes to determine the concentration of a specific ion in a solution. This compound has been investigated as a key component in the development of sensors for detecting aluminum ions (Al³⁺). tandfonline.com

A potentiometric flow system for aluminum detection has been developed using a sparingly soluble mixture of this compound and lauric acid as the responsive element. tandfonline.com In this system, a spinning pellet of the this compound/lauric acid mixture is exposed to a solution containing aluminum ions. The interaction between the solution and the pellet results in a change in the pH of the stream, which is then measured by a glass electrode. tandfonline.com The measured potential is proportional to the logarithm of the aluminum ion concentration in the sample. tandfonline.com

This type of sensor was found to be effective for aluminum concentrations in the range of 10⁻⁵ to 10⁻¹ M, with response times under two minutes. tandfonline.com While interference from other ions like zinc and silver was noted as significant, the system demonstrates the feasibility of using this compound as the active sensing material in an ion-selective electrode for aluminum. tandfonline.com The development of such sensors is important for various analytical applications where monitoring aluminum ion levels is necessary. nih.govresearchgate.netmdpi.com

Intercalation Chemistry in Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. Their general formula is represented as [MII1-xMIIIx(OH)2]x+(An-)x/n·yH2O, where MII and MIII are divalent and trivalent metal cations, respectively, and An- is an exchangeable interlayer anion. This structure allows for the intercalation of various guest anions, including long-chain carboxylates like laurate, between the positively charged brucite-like layers. The integration of laurate anions into the LDH structure significantly modifies its properties, opening avenues for advanced applications in materials science.

Synthesis and Characterization of Laurate-Intercalated LDHs

The synthesis of laurate-intercalated LDHs is primarily achieved through methods such as coprecipitation and ion exchange.

The coprecipitation method is a widely used technique where a solution containing the desired metal cations (e.g., Mg2+ and Al3+ or Ni2+ and Cr3+) is mixed with a solution of sodium laurate under controlled pH. researchgate.netmdpi.com This process leads to the simultaneous precipitation of the hydroxide layers and the intercalation of laurate anions to balance the positive charge of the layers. researchgate.net Key parameters that influence the purity and crystallinity of the final product include the molar ratio of the divalent to trivalent metals, the aluminum-to-laurate molar ratio, temperature, and pH. researchgate.net For instance, a pure Mg-Al LDH intercalated with laurate (LDH-C12) was successfully synthesized using a Mg:Al molar ratio of 2:1 and an Al:laurate molar ratio of 1:1 at a constant pH of 9. researchgate.net

The ion-exchange method involves preparing a precursor LDH with a simple, easily exchangeable anion like nitrate (B79036) (NO3-) and then exposing it to a solution containing laurate anions. nih.gov This allows the laurate anions to replace the nitrate anions in the interlayer space. This method is particularly useful for creating LDH films on substrates. nih.gov

Characterization of the resulting laurate-intercalated LDHs is crucial to confirm successful intercalation and to understand the material's structure.

X-ray Diffraction (XRD) is the primary technique used to determine the interlayer spacing (basal spacing or d-spacing) of the LDH. The intercalation of the long-chain laurate anion significantly increases the basal spacing compared to LDHs with smaller inorganic anions. For example, Mg-Al LDH intercalated with laurate has shown a basal spacing of 2.41 nm. researchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the presence of laurate anions in the interlayer by identifying the characteristic vibrational bands of the carboxylate groups and the long alkyl chains. researchgate.net

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability of the intercalated LDH and to determine the amount of intercalated laurate.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information on the morphology of the LDH particles, which often appear as plate-like, irregularly shaped crystals. researchgate.netnih.gov

Below is an interactive data table summarizing synthesis parameters and resulting basal spacing for different laurate-intercalated LDHs.

| LDH Composition | Synthesis Method | MII:MIII Ratio | Key Synthesis Parameters | Basal Spacing (d-spacing) | Reference |

| Mg-Al-Laurate | Coprecipitation | 2:1 | pH 9, 75°C hydrothermal treatment | 2.41 nm | researchgate.net |

| Ni-Cr-Laurate | Coprecipitation | 2:1 | pH 7-8, 60°C | Not specified | mdpi.com |

| Zn-Al-Laurate | Ion Exchange | Not specified | Reaction with sodium laurate solution | Not specified | nih.gov |

Impact on LDH Properties and Applications

The intercalation of laurate anions into the LDH galleries profoundly alters the material's physicochemical properties, leading to a range of specialized applications.

Modification of Properties:

Increased Interlayer Spacing: The most direct impact is the significant expansion of the interlayer gallery. The long alkyl chain of the laurate anion forces the brucite-like layers apart, creating a larger interlayer space. mdpi.com

Enhanced Hydrophobicity: The incorporation of the hydrophobic laurate chains transforms the typically hydrophilic nature of LDHs to being hydrophobic. mdpi.com This change is critical for applications where compatibility with non-polar media or water repellency is desired. researchgate.netrsc.org